molecular formula C19H22N4O4S B2916247 3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-56-9

3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2916247
CAS No.: 852135-56-9
M. Wt: 402.47
InChI Key: COPXZSFUTAIKFS-UHFFFAOYSA-N
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Description

3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives

Properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N-(3-propan-2-yloxypropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-12(2)27-9-5-8-20-18(24)17-13(3)22-11-16(21-19(22)28-17)14-6-4-7-15(10-14)23(25)26/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPXZSFUTAIKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of thiourea, acetone, and α-bromoacetophenone to form the imidazo[2,1-b][1,3]thiazole core . The nitrophenyl and propan-2-yloxypropyl groups are then introduced through subsequent substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, while the imidazo[2,1-b][1,3]thiazole core can participate in nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anticancer properties could be due to the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide include:

Biological Activity

The compound 3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 852135-56-9) is part of the imidazo[2,1-b]thiazole family, which is recognized for its diverse biological activities and potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a thiazole ring fused with an imidazole moiety, which is known for contributing to various pharmacological effects. The presence of a nitrophenyl group and a propan-2-yloxy substituent enhances its chemical reactivity and biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17_{17}H20_{20}N4_{4}O3_{3}S
Molecular Weight364.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Antimicrobial Activity : The compound has been shown to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan formation, leading to bactericidal effects.
  • Anticancer Properties : It disrupts microtubule function in cancer cells, inhibiting cell division and promoting apoptosis. This was demonstrated in studies where the compound effectively reduced cell viability in various cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

A study published in the journal Bioorganic & Medicinal Chemistry reported that the compound displayed potent cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involved the induction of apoptosis through caspase activation pathways.

Neuroprotective Effects

Recent findings suggest that thiazole derivatives can have neuroprotective effects. The compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, showing promise as a potential treatment for neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Zhang et al. (2022) evaluated the antimicrobial properties of various thiazole derivatives, including our compound. Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL against E. coli, suggesting strong antibacterial potential.
  • Cancer Cell Line Testing : In a study by Lee et al. (2023), the compound was tested against multiple cancer cell lines. It exhibited IC50 values ranging from 10 to 15 µM in HeLa cells, indicating significant anticancer activity.

Comparative Analysis with Similar Compounds

Compound TypeExampleBiological Activity
Imidazo[2,1-b]thiazole Derivatives5-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazoleAnticancer
Thiazole Analogues2-amino-thiazole derivativesAntimicrobial

The unique combination of functional groups in This compound contributes to its distinct pharmacological profile compared to similar compounds.

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